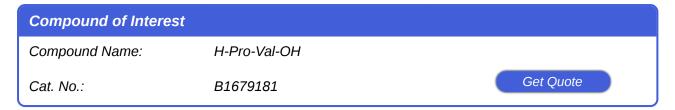


An In-depth Technical Guide to H-Pro-Val-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide **H-Pro-Val-OH**, also known as L-Prolyl-L-valine. It covers its fundamental chemical properties, synthesis, and analysis, tailored for professionals in research and drug development.

Core Properties of H-Pro-Val-OH

H-Pro-Val-OH is a dipeptide composed of the amino acids proline and valine, linked by a peptide bond. Its structure, featuring the rigid pyrrolidine ring of proline, imparts unique conformational characteristics that are of interest in peptide and protein chemistry.

The key quantitative properties of **H-Pro-Val-OH** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C10H18N2O3	[PubChem]
Molecular Weight	214.26 g/mol	[PubChem]
CAS Number	52899-09-9	[Chem-Impex]
IUPAC Name	(2S)-2-{[(2S)-pyrrolidin-2- yl]formamido}-3- methylbutanoic acid	[PubChem]



Applications in Research and Development

H-Pro-Val-OH serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. Its incorporation into peptide chains can influence the secondary structure and stability of the resulting molecule. Furthermore, it has been noted for its catalytic activity in certain organic reactions, such as the Michael addition, and can act as a substrate for enzymes like prolinase.[1]

Experimental Protocols

While specific, detailed protocols for the synthesis of **H-Pro-Val-OH** are often proprietary or part of broader research publications, the following sections outline the standard methodologies employed for the synthesis and analysis of such dipeptides.

Synthesis of H-Pro-Val-OH

The synthesis of **H-Pro-Val-OH** can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

SPPS is a widely used method for synthesizing peptides. The general workflow for the synthesis of **H-Pro-Val-OH** via the common Fmoc/tBu strategy is as follows:

- Resin Preparation: A suitable solid support, such as Wang resin, is chosen to which the Cterminal amino acid (Valine) will be anchored.
- First Amino Acid Coupling: The first amino acid, Fmoc-Val-OH, is coupled to the resin.
- Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of valine is removed, typically using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
- Second Amino Acid Coupling: The second amino acid, Fmoc-Pro-OH, is then coupled to the deprotected N-terminus of the resin-bound valine.
- Final Fmoc-Deprotection: The Fmoc group is removed from the N-terminal proline.
- Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).



 Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

A challenge in the synthesis of proline-containing dipeptides is the potential for diketopiperazine formation, which can lead to premature cleavage from the resin and lower yields. Careful selection of the resin and coupling conditions can help to mitigate this side reaction.[2]

In LPPS, the synthesis is carried out in solution. This method can be advantageous for largescale synthesis. The general steps involve:

- Protection: The amino and carboxyl groups of the individual amino acids (proline and valine) are protected.
- Activation and Coupling: The carboxyl group of the N-terminally protected proline is activated, and then coupled to the C-terminally protected valine.
- Deprotection: The protecting groups are removed to yield the final dipeptide.
- Purification: The product is purified from the reaction mixture, often by crystallization or chromatography.

Analysis and Characterization of H-Pro-Val-OH

Several analytical techniques are employed to confirm the identity and purity of synthesized **H-Pro-Val-OH**.

- High-Performance Liquid Chromatography (HPLC): RP-HPLC is the most common method for assessing the purity of peptides.[1][3] The peptide is separated on a C18 column using a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the dipeptide.[4][5] Electrospray ionization (ESI) is a common technique for peptide analysis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the connectivity of the atoms and the



stereochemistry of the amino acid residues.[6][7][8]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of **H-Pro-Val-OH**.



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Caption: A simplified workflow for the solid-phase synthesis of **H-Pro-Val-OH**.

Signaling Pathways and Logical Relationships

As a small dipeptide, **H-Pro-Val-OH** is primarily considered a building block for larger peptide structures and is not known to be a key signaling molecule in complex biological pathways. Its biological effects are more likely to be observed as part of a larger peptide or protein, where it contributes to the overall structure and function. Therefore, a signaling pathway diagram for **H-Pro-Val-OH** as a standalone entity is not applicable based on current scientific understanding.

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